molecular formula C11H13BrO2 B13895505 4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane

4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B13895505
M. Wt: 257.12 g/mol
InChI Key: SHRCCZOHFGOWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by a bromophenyl group attached to a dioxolane ring

Preparation Methods

The synthesis of 4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 4-bromobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, forming the corresponding phenyl derivative.

Common reagents used in these reactions include sodium hydride for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .

Scientific Research Applications

4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of the bromophenyl group and the dioxolane ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C11H13BrO2/c1-11(2)13-7-10(14-11)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

SHRCCZOHFGOWEP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.